molecular formula C5H8N4O B12915255 1,2,6,7-Tetrahydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one CAS No. 62638-42-0

1,2,6,7-Tetrahydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one

Cat. No.: B12915255
CAS No.: 62638-42-0
M. Wt: 140.14 g/mol
InChI Key: PMZZZHYBQIYHIE-UHFFFAOYSA-N
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Description

1,2,6,7-Tetrahydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one is a fused heterocyclic compound featuring a bicyclic framework combining imidazole and 1,2,4-triazine moieties. This scaffold has garnered significant attention due to its versatility in medicinal chemistry, particularly as a privileged template for designing derivatives with antitumor, antimicrobial, and antioxidant activities . The compound’s structure allows for diverse substitutions at positions 3, 4, 6, 7, and 8, enabling fine-tuning of biological properties. Key derivatives of this core structure have demonstrated selective cytotoxicity against human cancer cell lines (e.g., LS180, HeLa, and A549) and distinct mechanisms of action, such as necrosis induction .

Properties

CAS No.

62638-42-0

Molecular Formula

C5H8N4O

Molecular Weight

140.14 g/mol

IUPAC Name

2,4,6,7-tetrahydro-1H-imidazo[2,1-c][1,2,4]triazin-3-one

InChI

InChI=1S/C5H8N4O/c10-4-3-9-2-1-6-5(9)8-7-4/h1-3H2,(H,6,8)(H,7,10)

InChI Key

PMZZZHYBQIYHIE-UHFFFAOYSA-N

Canonical SMILES

C1CN2CC(=O)NNC2=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,6,7-Tetrahydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one typically involves the reaction of 2-methylthioimidazoline with phenacyl bromides in dimethylformamide (DMF). The resulting 2-(2-methylthio-2-imidazolin-1-yl)acetophenones are then reacted with hydrazine or methylhydrazine to yield substituted 3-phenyl-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazin-3(4H)-ones .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1,2,6,7-Tetrahydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various substituted imidazo[2,1-c][1,2,4]triazinones.

Scientific Research Applications

1,2,6,7-Tetrahydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,6,7-Tetrahydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Variations and Associated Activities

Compound Name/Structure Substituents/Modifications Biological Activity Mechanism/Notes
Ethyl [4-oxo-8-(3-chlorophenyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-3-yl]acetate 3-yl acetate, 8-(3-chlorophenyl) Antitumor (IC₅₀: 7–15 µM against LS180, HeLa) Selective cytotoxicity; predominant necrosis induction (vs. apoptosis)
7,7-Diphenyl-1,2-dihydroimidazo[2,1-c][1,2,4]triazin-6(7H)-one 7,7-diphenyl, 6-oxo Antifungal (MIC: 16–32 µg/mL against C. albicans) Enhanced lipophilicity from diphenyl groups improves membrane penetration
2-[8-(4-Chlorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-3-yl]acetohydrazide (Compound 11) 3-yl acetohydrazide, 8-(4-chlorophenyl) Antioxidant (Reducing power: 1.8× ascorbic acid) Electron-withdrawing Cl group enhances radical scavenging
8-Aryl-3,4-dioxo-2H,8H-6,7-dihydroimidazo[2,1-c][1,2,4]triazine 3,4-dione, 8-aryl Antitumor (IC₅₀: 10–20 µM against RPMI 8226 myeloma) Dual keto groups enable intercalation or enzyme inhibition
7-(4-Methylphenyl)-3-methylthio-5H-6,7-dihydroimidazo[2,1-c][1,2,4]triazole 3-methylthio, 7-(4-methylphenyl) Antibacterial (MIC: 4 µg/mL; comparable to chloramphenicol) Methylthio group enhances bacterial target binding

Activity Profiles and Selectivity

  • Anticancer Activity : Derivatives with 3-yl acetate or 3,4-dione substituents (e.g., ethyl [4-oxo-8-aryl]acetates) exhibit potent antiproliferative effects, often via necrosis induction . In contrast, pyrimido[2,1-c][1,2,4]triazine derivatives (e.g., compound 11 in ) show mixed apoptosis/necrosis mechanisms, highlighting the role of fused ring systems in modulating cell death pathways .
  • Antimicrobial Activity : Substitutions at position 3 (e.g., methylthio groups) correlate with enhanced antibacterial activity, whereas diphenyl modifications at position 7 improve antifungal potency .
  • Antioxidant Activity : Acetohydrazide derivatives with electron-withdrawing groups (e.g., 4-Cl, 4-OCH₃) at the 8-aryl position display superior reducing power compared to unsubstituted analogs .

Mechanistic Insights

  • Necrosis vs.
  • Antioxidant Mechanisms: Acetohydrazides act as hydrogen donors, neutralizing free radicals, with substituent electronegativity directly influencing efficacy .

Biological Activity

1,2,6,7-Tetrahydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

  • Molecular Formula : C₇H₈N₄O
  • Molecular Weight : 168.17 g/mol

This compound contains a fused imidazole and triazine ring system which contributes to its unique biological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as hydrazines and various carbonyl compounds. The synthetic pathways often utilize cyclization reactions that form the tricyclic structure essential for its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines.

Case Study:
One study evaluated the anticancer properties of several derivatives on human cervical cancer (SISO) and bladder cancer (RT-112) cell lines. The most active compound showed IC₅₀ values ranging from 2.38 to 3.77 µM , indicating potent growth inhibition compared to standard chemotherapeutic agents like cisplatin (IC₅₀ = 0.24–1.22 µM) .

CompoundCell LineIC₅₀ (µM)
Compound ASISO2.38
Compound BRT-1123.77
CisplatinSISO0.24
CisplatinRT-1120.22

Antiviral Activity

In addition to anticancer properties, certain derivatives have shown promising anti-HIV activity in vitro. A study involving various substituted triazine derivatives reported significant inhibition of HIV replication at micromolar concentrations .

Research Findings:

  • Compound C : Exhibited an EC₅₀ value of 0.5 µM against HIV.
  • Compound D : Showed an EC₅₀ value of 0.8 µM , indicating a strong antiviral effect.

Structure-Activity Relationship (SAR)

The biological activity of this compound is highly dependent on its structural modifications:

  • Substituents on the triazine ring : Electron-withdrawing groups enhance anticancer activity.
  • Alkyl groups on the imidazole ring : Influence lipophilicity and cellular uptake.

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